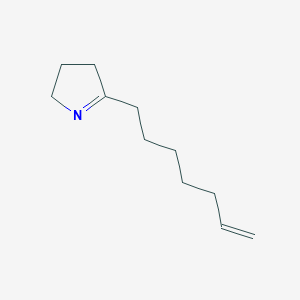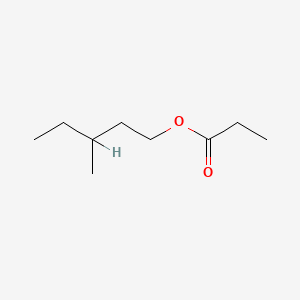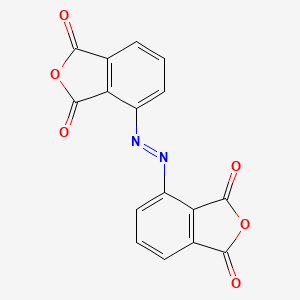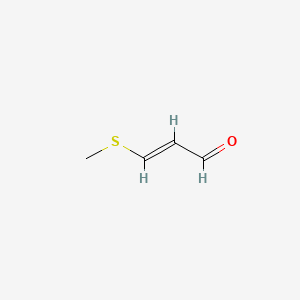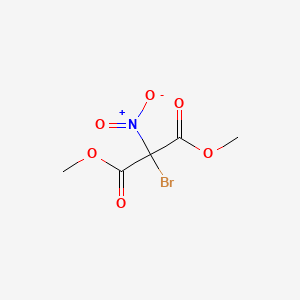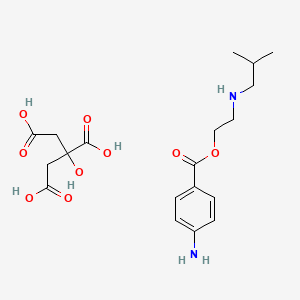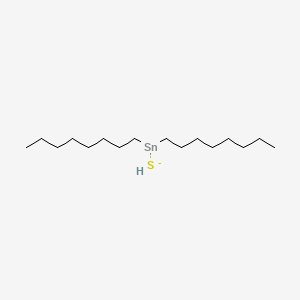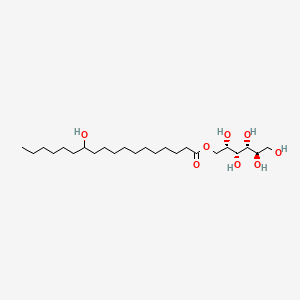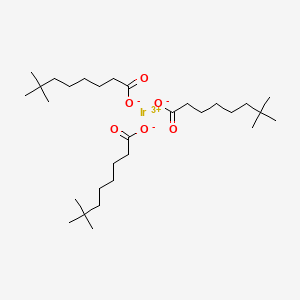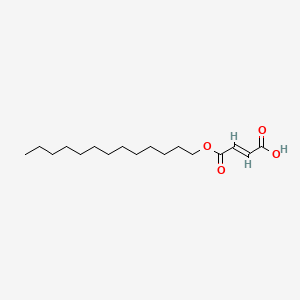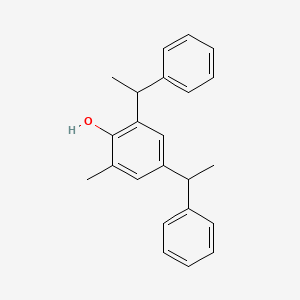
4,6-Bis(1-phenylethyl)-o-cresol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Bis(1-phenylethyl)-o-cresol is a chemical compound known for its unique structure and properties It is a derivative of cresol, featuring two phenylethyl groups attached to the 4 and 6 positions of the o-cresol molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Bis(1-phenylethyl)-o-cresol typically involves the alkylation of o-cresol with phenylethyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is heated to promote the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. The final product is typically purified through recrystallization or distillation.
Analyse Chemischer Reaktionen
Types of Reactions: 4,6-Bis(1-phenylethyl)-o-cresol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups.
Wissenschaftliche Forschungsanwendungen
4,6-Bis(1-phenylethyl)-o-cresol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s potential biological activity is explored in studies related to enzyme inhibition and receptor binding.
Medicine: Research investigates its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: It is utilized as a stabilizer in polymers and as an additive in lubricants to enhance performance and longevity.
Wirkmechanismus
The mechanism of action of 4,6-Bis(1-phenylethyl)-o-cresol involves its interaction with molecular targets such as enzymes and receptors. The phenylethyl groups enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress.
Vergleich Mit ähnlichen Verbindungen
2,6-Di-tert-butyl-4-methylphenol (BHT): A widely used antioxidant in food and cosmetics.
2,4,6-Tri-tert-butylphenol: Known for its stabilizing properties in polymers.
4,4’-Methylenebis(2,6-di-tert-butylphenol): Used as an antioxidant in various industrial applications.
Uniqueness: 4,6-Bis(1-phenylethyl)-o-cresol stands out due to its unique structure, which imparts distinct chemical and physical properties. Its dual phenylethyl groups enhance its reactivity and binding capabilities, making it a valuable compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
40590-42-9 |
|---|---|
Molekularformel |
C23H24O |
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
2-methyl-4,6-bis(1-phenylethyl)phenol |
InChI |
InChI=1S/C23H24O/c1-16-14-21(17(2)19-10-6-4-7-11-19)15-22(23(16)24)18(3)20-12-8-5-9-13-20/h4-15,17-18,24H,1-3H3 |
InChI-Schlüssel |
HTOURGWUDSSDPU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1O)C(C)C2=CC=CC=C2)C(C)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


